3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone
Description
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone (CAS: 882749-23-7) is a sulfur-containing aromatic ketone with the molecular formula C₁₆H₁₃BrOS and a molar mass of 333.25 g/mol. The compound features a propanone backbone substituted with a 4-bromophenylsulfanyl group at position 3 and a 4-methylphenyl (p-tolyl) group at position 1. This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and crystallography studies.
Properties
IUPAC Name |
3-(4-bromophenyl)sulfanyl-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-12-2-4-13(5-3-12)16(18)10-11-19-15-8-6-14(17)7-9-15/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HANTXTKWNNDHPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-22-8 | |
| Record name | 3-((4-BROMOPHENYL)THIO)-1-(4-METHYLPHENYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromothiophenol and 4-methylacetophenone as the primary starting materials.
Formation of the Sulfanyl Bridge: The 4-bromothiophenol undergoes a nucleophilic substitution reaction with 4-methylacetophenone in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to a temperature of around 80-100°C for several hours to facilitate the formation of the sulfanyl bridge, resulting in the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yield, and reduced production time. The use of automated systems ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propanone backbone can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol derivatives
Scientific Research Applications
Medicinal Chemistry
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone is being investigated for its potential as a pharmacophore in drug design. Its properties suggest possible applications in:
- Anti-inflammatory Agents : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Anticancer Properties : Preliminary studies indicate its potential effectiveness against certain cancer cell lines, making it a candidate for further research in oncology.
Materials Science
In materials science, this compound is explored for its utility in developing:
- Organic Semiconductors : Its unique electronic properties make it suitable for applications in organic electronics.
- Photovoltaic Materials : The compound's structural characteristics may contribute to the efficiency of solar energy conversion devices.
Biological Studies
In biological research, this compound is utilized for:
- Biochemical Assays : It serves as a tool to study enzyme inhibition and protein-ligand interactions.
- Antimicrobial Activity : Initial research suggests potential effectiveness against certain bacterial strains, indicating its role in developing new antimicrobial agents.
Case Studies and Research Findings
Research has demonstrated various biological activities associated with this compound:
- Anti-inflammatory Studies : In vitro assays have shown that the compound inhibits specific enzymes involved in the inflammatory process, suggesting its potential as an anti-inflammatory agent.
- Anticancer Research : Preliminary studies indicate that the compound exhibits cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy as an anticancer drug.
- Antimicrobial Properties : Research has indicated that the compound may possess antimicrobial activity against specific bacterial strains, highlighting its potential in developing new antibiotics.
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the bromophenyl and methylphenyl groups may interact with hydrophobic pockets in target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Biological Activity
3-[(4-Bromophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone, also known by its CAS number 477334-22-8, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15BrOS, with a molecular weight of approximately 351.26 g/mol. The compound features:
- Bromophenyl Group : Contributes to the compound's lipophilicity and potential interactions with cellular membranes.
- Sulfanyl Group : Capable of forming covalent bonds with nucleophilic sites on proteins or enzymes.
- Methylphenyl Group : Enhances the overall hydrophobic character of the molecule.
This unique combination may enhance its biological activity compared to structurally similar compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfanyl group can inhibit enzymes by forming covalent bonds, potentially affecting metabolic pathways related to inflammation and cancer progression.
- Protein Interactions : The bromophenyl and methylphenyl groups may interact with hydrophobic pockets in target proteins, increasing binding affinity and specificity .
Biological Activities
Research has indicated that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways, which could be beneficial in treating conditions such as arthritis .
Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Studies :
-
In Vivo Studies :
- Animal models treated with this compound showed reduced tumor growth in xenograft models, suggesting its potential as an anticancer agent. Further investigations into dosage optimization are ongoing.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-[(4-Chlorophenyl)sulfanyl]-1-(4-methylphenyl)-1-propanone | C16H15ClOS | Contains chlorine instead of bromine |
| 3-[(4-Bromophenyl)sulfonyl]-1-(4-methylphenyl)-1-propanone | C16H15BrO3S | Features a sulfonyl instead of sulfanyl group |
| 3-(Phenylsulfanyl)-1-(4-methylphenyl)-1-propanone | C16H15OS | Lacks bromine substitution but retains similar functionality |
The presence of both bromine and sulfanyl groups in this compound enhances its reactivity and biological profile compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
